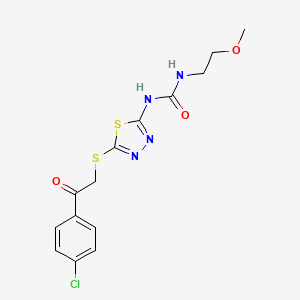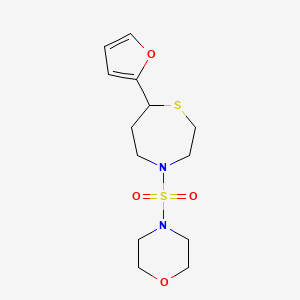
3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
描述
3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring with isopropyl and methyl substituents, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various methods. One common approach involves the reaction of ester ethoxycarbonylhydrazones with primary amines . This method is efficient and provides good yields. Another method involves the use of microwave-assisted synthesis, which is environmentally friendly and offers easy work-up .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of microwave technology can be particularly advantageous due to its efficiency and reduced reaction times .
化学反应分析
Types of Reactions
3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, especially with primary amines, can yield a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol .
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have significant biological activities .
科学研究应用
3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound is used in the production of various chemical reagents and intermediates.
作用机制
The mechanism of action of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial effects. The triazole ring plays a crucial role in binding to the active sites of these enzymes, disrupting their normal function .
相似化合物的比较
Similar Compounds
- 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4-Methyl-5-propoxy-1,2,4-triazol-3-one
Uniqueness
3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and methyl groups enhance its stability and reactivity, making it a valuable compound in various applications.
属性
IUPAC Name |
5-methyl-2-propan-2-yl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)9-6(10)7-5(3)8-9/h4H,1-3H3,(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWKFFUYRKWKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-17-9 | |
| Record name | 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-3-METHYL-3-[(2-PHENOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B2874341.png)

![N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2874345.png)
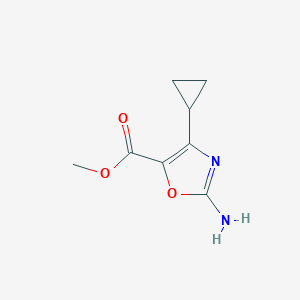
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide](/img/structure/B2874348.png)
![4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2874349.png)
![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2874352.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874354.png)
![N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2874356.png)
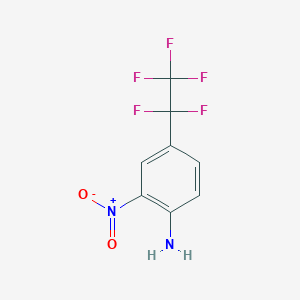
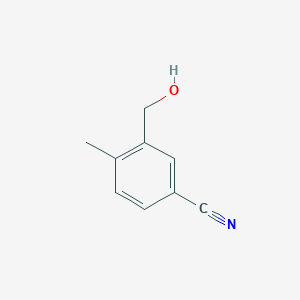
![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2874359.png)
